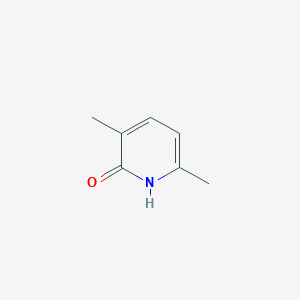

2(1H)-Pyridinone, 3,6-dimethyl-

Description

BenchChem offers high-quality 2(1H)-Pyridinone, 3,6-dimethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2(1H)-Pyridinone, 3,6-dimethyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3,6-dimethyl-1H-pyridin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO/c1-5-3-4-6(2)8-7(5)9/h3-4H,1-2H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDKBXYPRMUMUME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(NC1=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80342177 | |

| Record name | 2(1H)-Pyridinone, 3,6-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80342177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53428-02-7 | |

| Record name | 2(1H)-Pyridinone, 3,6-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80342177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2(1H)-Pyridinone, 3,6-dimethyl- chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

Core Chemical Properties and Structure

2(1H)-Pyridinone, 3,6-dimethyl-, a substituted pyridinone derivative, presents a scaffold of significant interest in medicinal chemistry and organic synthesis. This guide provides a comprehensive overview of its chemical properties, structure, and relevant experimental data.

Chemical Structure and Identifiers

The structural representation and key identifiers of 2(1H)-Pyridinone, 3,6-dimethyl- are crucial for its unambiguous identification in research and development.

-

IUPAC Name: 3,6-dimethylpyridin-2(1H)-one

-

CAS Number: 53428-02-7

-

Molecular Formula: C₇H₉NO

-

Molecular Weight: 123.15 g/mol

-

Canonical SMILES: CC1=CC=C(C)C(=O)N1

-

InChI Key: InChI=1S/C7H9NO/c1-5-3-2-4-6(2)8-7(5)9/h2-4H,1-2H3,(H,8,9)

The molecule features a pyridin-2-one core with methyl groups substituted at the 3 and 6 positions. This substitution pattern influences its electronic properties and steric hindrance, which in turn affect its reactivity and biological activity.

Physicochemical Properties

Precise physicochemical data is essential for predicting the behavior of a compound in various experimental and biological systems.

| Property | Value | Source |

| Molecular Weight | 123.15 g/mol | --INVALID-LINK-- |

| Molecular Formula | C₇H₉NO | --INVALID-LINK-- |

| Physical State | Solid (predicted) | General knowledge |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available |

Synthesis and Experimental Protocols

The synthesis of pyridinone derivatives is a well-established area of organic chemistry, with several general methods available. While a specific, detailed protocol for 2(1H)-Pyridinone, 3,6-dimethyl- is not explicitly documented in the provided search results, a plausible synthetic approach can be inferred from the synthesis of similar compounds.

General Synthetic Strategy

A common and effective method for the synthesis of substituted 2-pyridones is the Guareschi-Thorpe reaction, which involves the condensation of a β-ketoester or a 1,3-diketone with a cyanoacetamide derivative. For the synthesis of 2(1H)-Pyridinone, 3,6-dimethyl-, a potential pathway would involve the reaction of a substituted β-ketoester with an appropriate nitrogen source.

Another general approach involves a one-pot, three-component reaction. For instance, the synthesis of 3-cyano-4,6-dimethyl-2-pyridone has been achieved through a reaction of acetylacetone, malononitrile, and ammonium acetate.[1] This suggests that a similar multicomponent reaction strategy could be adapted for the synthesis of the target molecule.

Logical Workflow for a Plausible Synthesis:

Caption: Plausible synthetic workflow for 2(1H)-Pyridinone, 3,6-dimethyl-.

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural elucidation and confirmation of synthesized compounds. While specific spectra for 2(1H)-Pyridinone, 3,6-dimethyl- are not available, characteristic spectral features can be predicted based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two methyl groups, likely as singlets in the range of δ 2.0-2.5 ppm. The protons on the pyridinone ring would appear as doublets or multiplets in the aromatic region (δ 6.0-8.0 ppm), with their specific chemical shifts and coupling constants depending on the substitution pattern. The N-H proton would likely appear as a broad singlet at a downfield chemical shift.

-

¹³C NMR: The carbon NMR spectrum would show characteristic peaks for the carbonyl carbon (δ > 160 ppm), the carbons of the pyridinone ring (in the aromatic region), and the two methyl carbons (in the aliphatic region).

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by a strong absorption band for the C=O stretching vibration of the amide group, typically in the range of 1650-1680 cm⁻¹. The N-H stretching vibration would appear as a broad band in the region of 3200-3400 cm⁻¹. C-H stretching vibrations for the methyl groups and the aromatic ring would be observed around 2850-3100 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (123.15 g/mol ). Fragmentation patterns would likely involve the loss of methyl groups and other characteristic cleavages of the pyridinone ring.

Biological Activity and Potential Applications

Pyridinone-containing compounds are recognized as "privileged scaffolds" in drug discovery due to their ability to act as hydrogen bond donors and acceptors, their metabolic stability, and their favorable solubility and lipophilicity profiles.

Derivatives of 2-pyridone have demonstrated a wide range of biological activities, including:

-

Anticancer agents

-

Antiviral agents

-

Antimicrobial agents

-

Inhibitors of phosphodiesterase 3 (PDE3) , a target for heart failure and platelet aggregation.[1]

While specific biological targets and signaling pathways for 2(1H)-Pyridinone, 3,6-dimethyl- have not been explicitly identified in the available literature, its structural similarity to other biologically active pyridinones suggests its potential as a lead compound in drug discovery programs. Its utility as an intermediate in the synthesis of pharmaceuticals, particularly for central nervous system agents and anti-inflammatory drugs, has been noted. It also serves as a building block in agrochemical research.

Potential Drug Discovery Workflow:

Caption: A typical drug discovery workflow starting with a lead compound.

Conclusion

2(1H)-Pyridinone, 3,6-dimethyl- is a heterocyclic compound with significant potential in medicinal chemistry and as a synthetic intermediate. While a complete experimental dataset for this specific molecule is not yet publicly available, this guide provides a comprehensive overview of its known properties and structure, along with predictive insights into its synthesis and spectroscopic characteristics based on the well-understood chemistry of the pyridinone class. Further experimental investigation is warranted to fully elucidate its physicochemical properties and explore its biological activity in greater detail, paving the way for its potential application in the development of new therapeutics and other advanced materials.

References

Physical and chemical characteristics of 3,6-dimethylpyridin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,6-dimethylpyridin-2(1H)-one is a heterocyclic organic compound with the chemical formula C₇H₉NO. As a substituted pyridinone, it belongs to a class of compounds that has garnered significant interest in medicinal chemistry due to their diverse biological activities. The pyridin-2(1H)-one core is a key pharmacophore found in numerous pharmaceuticals. This technical guide provides a comprehensive overview of the known physical and chemical characteristics of 3,6-dimethylpyridin-2(1H)-one, its synthesis, and its potential applications in drug discovery and development.

Core Physical and Chemical Properties

While specific experimental data for 3,6-dimethylpyridin-2(1H)-one is limited in publicly available literature, the fundamental properties can be summarized. It is recognized as an intermediate in the synthesis of pharmaceuticals, particularly in the development of central nervous system agents and anti-inflammatory drugs[1].

Table 1: Physical and Chemical Properties of 3,6-dimethylpyridin-2(1H)-one

| Property | Value | Source(s) |

| CAS Number | 53428-02-7 | [1] |

| Molecular Formula | C₇H₉NO | [1] |

| Molecular Weight | 123.15 g/mol | [1] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available | |

| pKa | Data not available |

Synthesis and Experimental Protocols

Detailed experimental protocols for the synthesis of 3,6-dimethylpyridin-2(1H)-one are not explicitly detailed in readily available literature. However, general synthetic strategies for substituted pyridin-2(1H)-ones can be adapted. These methods often involve cyclization reactions of appropriately substituted acyclic precursors.

One common approach involves the condensation of a β-ketoester with an amine, followed by cyclization. For the synthesis of 3,6-dimethylpyridin-2(1H)-one, a potential pathway could involve the reaction of a derivative of 3-methyl-5-hexenoic acid or a related open-chain precursor.

A general experimental workflow for the synthesis of substituted pyridin-2(1H)-ones often includes the following steps, which can be optimized for the target molecule:

Figure 1: General workflow for the synthesis and characterization of pyridin-2(1H)-one derivatives.

Researchers aiming to synthesize 3,6-dimethylpyridin-2(1H)-one would need to select appropriate starting materials and reaction conditions, followed by purification and rigorous characterization to confirm the structure of the final product.

Spectroscopic Characterization

Table 2: Predicted Spectroscopic Data for 3,6-dimethylpyridin-2(1H)-one

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to two methyl groups, two vinyl protons, and one N-H proton. The chemical shifts and coupling constants would be indicative of their positions on the pyridinone ring. |

| ¹³C NMR | Resonances for seven carbon atoms, including two methyl carbons, two sp² carbons of the C=C bond, one sp² carbon of the C=O group, and two additional sp² carbons in the ring. |

| FT-IR | Characteristic absorption bands for the N-H stretching vibration (around 3200-3400 cm⁻¹), C=O stretching of the lactam (around 1650-1680 cm⁻¹), and C=C stretching in the ring. |

| Mass Spectrometry | A molecular ion peak (M⁺) corresponding to the molecular weight of 123.15. Fragmentation patterns would involve the loss of methyl groups and other characteristic fragments of the pyridinone ring. |

Biological Activity and Potential Applications

While specific biological activities for 3,6-dimethylpyridin-2(1H)-one have not been extensively reported, its classification as a pharmaceutical intermediate suggests its utility as a building block for more complex, biologically active molecules[1]. The pyridin-2(1H)-one scaffold is present in a wide range of compounds with demonstrated therapeutic effects, including anti-inflammatory, analgesic, and central nervous system activities[2][3].

The potential mechanism of action of drugs derived from this scaffold would depend on the other functional groups and substituents attached to the pyridinone core. These modifications dictate the molecule's ability to interact with specific biological targets such as enzymes or receptors.

Figure 2: Logical relationship of 3,6-dimethylpyridin-2(1H)-one as a scaffold in drug discovery.

Conclusion

3,6-dimethylpyridin-2(1H)-one is a valuable heterocyclic compound with potential as a key intermediate in the synthesis of novel therapeutic agents. While detailed experimental data for this specific isomer is scarce, its structural similarity to other biologically active pyridinones highlights its importance for further investigation. Future research should focus on developing efficient synthetic routes, fully characterizing its physical and chemical properties, and exploring the biological activities of its derivatives to unlock its full potential in drug discovery and development.

References

- 1. 3,6-Dimethylpyridin-2(1H)-one [myskinrecipes.com]

- 2. Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Improved potency of pyridin-2(1H)one derivatives for the treatment of mechanical allodynia - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic data for 2(1H)-Pyridinone, 3,6-dimethyl- (NMR, IR, Mass Spec)

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2(1H)-pyridinone, a core scaffold in many pharmaceutical compounds. Due to the limited availability of published experimental data for the specific derivative, 2(1H)-Pyridinone, 3,6-dimethyl-, this document focuses on the well-characterized parent molecule, 2(1H)-Pyridinone. The methodologies and interpretive guidance provided are broadly applicable to its derivatives.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for the parent compound, 2(1H)-Pyridinone. This information serves as a foundational reference for the characterization of its substituted analogues.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for 2(1H)-Pyridinone

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.42 | ddd | 9.3, 6.7, 1.9 | H6 |

| 7.29 | ddd | 9.3, 6.6, 2.3 | H4 |

| 6.57 | ddd | 6.7, 6.6, 1.0 | H5 |

| 6.20 | ddd | 9.3, 2.3, 1.0 | H3 |

| 12.1 (broad) | s | - | N-H |

Solvent: DMSO-d₆

Table 2: ¹³C NMR Spectroscopic Data for 2(1H)-Pyridinone

| Chemical Shift (δ) ppm | Assignment |

| 162.8 | C2 (C=O) |

| 140.2 | C4 |

| 135.5 | C6 |

| 119.8 | C3 |

| 105.8 | C5 |

Solvent: DMSO-d₆

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for 2(1H)-Pyridinone

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-2900 | Strong, Broad | N-H Stretch |

| 1680-1640 | Strong | C=O Stretch (Amide I) |

| 1600-1580 | Medium | C=C Stretch |

| 1550-1530 | Medium | N-H Bend (Amide II) |

| 780-740 | Strong | C-H Out-of-plane Bend |

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for 2(1H)-Pyridinone

| m/z | Relative Intensity (%) | Assignment |

| 95.04 | 100 | [M]⁺ (Molecular Ion) |

| 67.04 | ~35 | [M-CO]⁺ |

| 66.03 | ~20 | [M-CHO]⁺ |

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a stable, solid organic compound such as a 2(1H)-pyridinone derivative.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Spectroscopy Protocol

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the solid sample for ¹H NMR or 20-50 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a clean, dry vial.

-

Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette, ensuring the final solution height is approximately 4-5 cm.

-

Cap the NMR tube securely.

-

-

Instrument Setup:

-

Insert the NMR tube into the spinner turbine and adjust its position.

-

Place the sample into the NMR spectrometer's autosampler or manually lower it into the magnet.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

-

-

Data Acquisition:

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence. A sufficient number of scans (typically 8 to 64) should be averaged to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum to single lines for each carbon. A larger number of scans (hundreds to thousands) is usually necessary due to the low natural abundance of ¹³C.

-

Set the appropriate spectral width and acquisition time for the desired resolution.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.

-

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) IR Spectroscopy Protocol

-

Sample Preparation:

-

Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a soft cloth dampened with a volatile solvent like isopropanol or ethanol, and allow it to dry completely.

-

Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

-

Data Acquisition:

-

Collect a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Apply pressure to the sample using the instrument's anvil to ensure good contact with the ATR crystal.

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio over a standard wavenumber range (e.g., 4000-400 cm⁻¹).

-

-

Data Processing:

-

The software will automatically perform the background subtraction.

-

Label the significant peaks with their corresponding wavenumbers.

-

Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrometry Protocol

-

Sample Introduction:

-

For volatile and thermally stable compounds, a direct insertion probe (DIP) or a gas chromatography (GC) inlet can be used.

-

For a DIP, a small amount of the solid sample is placed in a capillary tube, which is then inserted into the ion source. The sample is heated to induce vaporization.

-

If using a GC inlet, the sample is first dissolved in a volatile solvent and injected into the GC, which separates the components before they enter the mass spectrometer.

-

-

Ionization:

-

In the ion source, the vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to ionize, primarily forming a molecular ion ([M]⁺), and to fragment into smaller charged species.

-

-

Mass Analysis:

-

The generated ions are accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

-

Detection and Data Processing:

-

The separated ions are detected, and their abundance is recorded.

-

The resulting mass spectrum is a plot of relative ion abundance versus m/z.

-

The molecular ion peak is identified, and the fragmentation pattern is analyzed to deduce structural information.

-

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Caption: Workflow of Spectroscopic Analysis.

Tautomeric Forms of 3,6-Dimethyl-2-hydroxypyridine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the tautomeric equilibrium of 3,6-dimethyl-2-hydroxypyridine. It delves into the structural aspects of the primary tautomers, the influence of environmental factors on their relative stability, and the key experimental and computational methodologies employed for their characterization. This document aims to serve as a valuable resource for researchers in medicinal chemistry, organic synthesis, and materials science by consolidating fundamental principles and practical approaches for studying this important class of heterocyclic compounds.

Introduction: The Tautomerism of 2-Hydroxypyridines

The tautomerism of 2-hydroxypyridines, a class of aromatic heterocyclic compounds, is a well-documented phenomenon of significant interest in various fields of chemistry and biology.[1] These compounds can exist in two primary tautomeric forms: the 2-hydroxypyridine (enol or lactim) form and the 2-pyridone (keto or lactam) form. This equilibrium is established through a prototropic shift, specifically the transfer of a proton between the exocyclic oxygen and the ring nitrogen atom.[2]

The position of this equilibrium is sensitive to a variety of factors, including the electronic nature of substituents on the pyridine ring, the polarity of the solvent, temperature, and the solid-state packing forces.[3][4] Understanding and controlling this tautomeric balance is crucial as the different forms can exhibit distinct chemical reactivity, spectroscopic properties, and biological activity.

This guide focuses specifically on 3,6-dimethyl-2-hydroxypyridine, providing a detailed examination of its tautomeric behavior based on established principles for substituted 2-hydroxypyridines.

The Tautomeric Forms of 3,6-Dimethyl-2-hydroxypyridine

The two principal tautomers of 3,6-dimethyl-2-hydroxypyridine are:

-

3,6-dimethylpyridin-2(1H)-one (Keto/Lactam form): This form contains a carbonyl group (C=O) and an N-H bond within the heterocyclic ring.

-

3,6-dimethylpyridin-2-ol (Enol/Lactim form): This form possesses a hydroxyl group (-OH) attached to the pyridine ring, rendering it a fully aromatic system.

The equilibrium between these two forms is a dynamic process. In the solid state, 2-pyridone and its derivatives predominantly exist in the keto form, which is stabilized by intermolecular hydrogen bonding.[3] In solution, the equilibrium is highly dependent on the solvent. Non-polar solvents tend to favor the less polar enol form, while polar solvents stabilize the more polar keto form.[3][4]

Experimental Methodologies for Studying Tautomerism

Several spectroscopic and analytical techniques are employed to investigate the tautomeric equilibrium of 2-hydroxypyridines.

UV/Vis Spectroscopy

UV/Vis spectroscopy is a powerful tool for the quantitative determination of the amounts of the two tautomeric forms in different solvents.[5][6] The enol and keto forms exhibit distinct absorption maxima due to differences in their electronic structures. By comparing the spectrum of the compound with those of its N-methyl (fixed keto) and O-methyl (fixed enol) analogs, the equilibrium constant can be determined.[5][6]

Experimental Protocol: UV/Vis Spectroscopic Determination of Tautomeric Equilibrium

-

Preparation of Stock Solutions: Prepare stock solutions of 3,6-dimethyl-2-hydroxypyridine and its corresponding N-methyl and O-methyl derivatives of known concentrations in the desired solvents (e.g., polar and non-polar).

-

Sample Preparation: Prepare a series of dilutions for each compound in the respective solvents to ensure the measurements are within the linear range of the spectrophotometer.

-

Spectral Acquisition: Record the UV/Vis absorption spectra for all solutions over a suitable wavelength range (typically 200-400 nm).

-

Data Analysis:

-

Identify the characteristic absorption maxima (λmax) for the fixed keto (N-methyl) and enol (O-methyl) derivatives.

-

The spectrum of 3,6-dimethyl-2-hydroxypyridine will be a composite of the spectra of the two tautomers.

-

The molar extinction coefficients (ε) of the pure tautomers at their respective λmax are determined from the spectra of the fixed derivatives.

-

The ratio of the two tautomers in the equilibrium mixture can be calculated by solving a set of simultaneous equations based on the absorbance at the λmax of each tautomer.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

While NMR spectroscopy is a cornerstone of structural elucidation, its application in discriminating between the tautomers of 2-hydroxypyridines can be challenging due to rapid proton exchange on the NMR timescale.[5][6] However, in some cases, particularly at low temperatures or with specific substitution patterns, distinct signals for both tautomers can be observed. More commonly, the observed chemical shifts are a weighted average of the shifts of the individual tautomers. Comparing the 1H and 13C NMR spectra with those of the N-methyl and O-methyl derivatives can provide qualitative and sometimes quantitative information about the predominant tautomer.[7]

Experimental Protocol: NMR Spectroscopic Analysis of Tautomerism

-

Sample Preparation: Dissolve accurately weighed samples of 3,6-dimethyl-2-hydroxypyridine and its N-methyl and O-methyl analogs in the desired deuterated solvent (e.g., DMSO-d6, CDCl3).

-

Spectral Acquisition: Acquire 1H and 13C NMR spectra for all samples under identical conditions (temperature, concentration).

-

Data Analysis:

-

Assign the resonances in the spectra of the fixed N-methyl and O-methyl derivatives.

-

Compare the chemical shifts of the protons and carbons in the spectrum of 3,6-dimethyl-2-hydroxypyridine with those of the fixed derivatives.

-

Chemical shifts closer to the N-methyl derivative suggest a predominance of the keto form, while shifts closer to the O-methyl derivative indicate a higher population of the enol form.

-

For quantitative analysis (if separate signals are observed), integrate the corresponding signals for each tautomer. The ratio of the integrals will provide the tautomeric ratio.

-

Infrared (IR) Spectroscopy

IR spectroscopy can provide evidence for the presence of the keto or enol form. The keto tautomer will exhibit a characteristic C=O stretching vibration, typically in the range of 1650-1670 cm-1. The enol tautomer will show a broad O-H stretching band (around 3400 cm-1) and a C=N stretching vibration. In the solid state, the presence of a strong C=O band and the absence of a distinct O-H band confirms the predominance of the pyridone form.[3]

Computational Chemistry Approaches

Quantum chemical calculations, particularly Density Functional Theory (DFT), are invaluable for studying the tautomerism of 2-hydroxypyridines.[4][8][9] These methods can be used to:

-

Calculate the relative energies of the tautomers in the gas phase and in different solvents (using continuum solvent models).[8]

-

Predict the geometric parameters and vibrational frequencies of each tautomer.

-

Simulate NMR and UV/Vis spectra to aid in the interpretation of experimental data.

-

Investigate the transition state and energy barrier for the tautomeric interconversion.

Methodology: DFT Calculations for Tautomer Analysis

-

Structure Optimization: The geometries of the keto and enol tautomers are optimized using a suitable DFT functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-311++G(d,p)).

-

Frequency Calculations: Vibrational frequency calculations are performed on the optimized structures to confirm that they are true minima on the potential energy surface (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE).

-

Energy Calculations: Single-point energy calculations are performed at a higher level of theory or with a larger basis set to obtain more accurate electronic energies. Solvation effects can be included using a polarizable continuum model (PCM).

-

Property Calculations: Spectroscopic properties such as NMR chemical shifts (using the GIAO method) and electronic transitions (using TD-DFT) can be calculated to compare with experimental data.

Quantitative Data

Table 1: Expected Tautomeric Equilibrium Trends for 3,6-Dimethyl-2-hydroxypyridine in Various Solvents

| Solvent | Dielectric Constant (ε) | Expected Predominant Tautomer | Expected KT Range |

| Cyclohexane | 2.0 | Enol (3,6-dimethylpyridin-2-ol) | < 1 |

| Dioxane | 2.2 | Enol (3,6-dimethylpyridin-2-ol) | ~ 1 |

| Chloroform | 4.8 | Keto (3,6-dimethylpyridin-2(1H)-one) | > 1 |

| Ethanol | 24.6 | Keto (3,6-dimethylpyridin-2(1H)-one) | >> 1 |

| Water | 80.1 | Keto (3,6-dimethylpyridin-2(1H)-one) | >> 1 |

Note: The expected KT ranges are qualitative estimations based on the behavior of the parent 2-hydroxypyridine and other substituted derivatives.

Visualizations

Caption: Tautomeric equilibrium of 3,6-dimethyl-2-hydroxypyridine.

Caption: Workflow for the study of tautomerism.

Conclusion

The tautomeric equilibrium of 3,6-dimethyl-2-hydroxypyridine between its keto and enol forms is a fundamental characteristic that dictates its physicochemical properties and reactivity. While direct quantitative data for this specific molecule is limited, a comprehensive understanding can be achieved by applying the well-established principles governing the tautomerism of the broader class of 2-hydroxypyridines. The judicious use of experimental techniques such as UV/Vis, NMR, and IR spectroscopy, complemented by computational modeling, provides a robust framework for characterizing this equilibrium. This guide serves as a foundational resource for scientists and researchers, enabling them to effectively investigate and harness the unique properties of 3,6-dimethyl-2-hydroxypyridine and related compounds in their respective fields.

References

- 1. Identification of Lactam-Lactim Tautomers of Aromatic Heterocycles in Aqueous Solution Using 2D IR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Pyridone - Wikipedia [en.wikipedia.org]

- 4. How about Tautomers?-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

- 5. researchgate.net [researchgate.net]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. A 1H and 13C nuclear magnetic resonance and X-ray diffraction study of the tautomerism of 2-hydroxy- and 2,3-dihydroxy-pyridine N-oxides. X-Ray molecular structure of 2-hydroxypyridine N-oxide - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 8. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]

- 9. From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Biological Activity of 2(1H)-Pyridinone, 3,6-dimethyl- Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activities of 2(1H)-pyridinone, 3,6-dimethyl- derivatives, focusing on their potential as therapeutic agents. This document details their antimicrobial and antitumor properties, supported by quantitative data, detailed experimental protocols, and visual representations of their mechanisms of action.

Core Biological Activities

Derivatives of 3,6-dimethyl-2(1H)-pyridinone have emerged as a promising class of heterocyclic compounds, demonstrating significant potential in medicinal chemistry. The primary biological activities investigated for these compounds are their efficacy as antimicrobial and antitumor agents.

Antitumor Activity: Tubulin Polymerization Inhibition

A notable series of 3-(((9H-purin-6-yl)amino)methyl)-4,6-dimethylpyridin-2(1H)-one derivatives have been identified as potent inhibitors of tubulin polymerization.[1] Microtubules are crucial components of the cytoskeleton and are essential for cell division. By disrupting the dynamics of microtubule assembly, these compounds can arrest the cell cycle in the G2/M phase, leading to apoptosis in cancer cells.

One of the most potent compounds in this series, SKLB0533, has demonstrated significant antitumor activity against a panel of seven colorectal carcinoma (CRC) cell lines, with IC50 values ranging from 44.5 to 135.5 nM.[1] Importantly, SKLB0533 exhibited high selectivity, showing no significant activity against a panel of 420 kinases or EZH2. Further studies in a HCT116 xenograft model showed that SKLB0533 could suppress tumor growth without causing notable toxicity to major organs, highlighting its potential as a lead compound for the development of novel anticancer drugs.[1]

| Compound | Cell Line | IC50 (nM) | Reference |

| SKLB0533 | HCT116 | 44.5 | [1] |

| SKLB0533 | HT29 | 65.2 | [1] |

| SKLB0533 | SW480 | 88.1 | [1] |

| SKLB0533 | SW620 | 102.3 | [1] |

| SKLB0533 | LoVo | 135.5 | [1] |

| SKLB0533 | DLD1 | 78.9 | [1] |

| SKLB0533 | RKO | 95.7 | [1] |

Antimicrobial Activity: DNA Gyrase Inhibition

Certain derivatives of 1-substituted amino-4,6-dimethyl-2-oxo-pyridine-3-carbonitrile have exhibited promising antimicrobial and antifungal activities.[2][3][4][5] The proposed mechanism of action for some of these compounds is the inhibition of DNA gyrase, a type II topoisomerase essential for bacterial DNA replication. By inhibiting this enzyme, these compounds prevent the necessary supercoiling and relaxation of DNA, ultimately leading to bacterial cell death.

A range of these derivatives has been synthesized and tested against various Gram-positive and Gram-negative bacteria, as well as fungal strains. The antimicrobial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

| Compound | Microorganism | MIC (µg/mL) | Reference |

| 8a | Staphylococcus aureus | 6.25 | [5] |

| 8a | Bacillus subtilis | 12.5 | [5] |

| 8a | Escherichia coli | 12.5 | [5] |

| 8a | Pseudomonas aeruginosa | 25 | [5] |

| 8a | Candida albicans | 12.5 | [5] |

| 8b | Staphylococcus aureus | 3.12 | [5] |

| 8b | Bacillus subtilis | 6.25 | [5] |

| 8b | Escherichia coli | 6.25 | [5] |

| 8b | Pseudomonas aeruginosa | 12.5 | [5] |

| 8b | Candida albicans | 6.25 | [5] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of the core 3,6-dimethyl-2(1H)-pyridinone scaffold and key biological assays.

Synthesis of 3,6-dimethyl-2(1H)-pyridinone

A common and efficient method for the synthesis of the 3,6-dimethyl-2(1H)-pyridinone core involves the condensation of ethyl acetoacetate with an enamine.

Materials:

-

Ethyl acetoacetate

-

Ethyl 3-aminocrotonate

-

Sodium ethoxide

-

Ethanol

-

Hydrochloric acid

Procedure:

-

A solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol.

-

Ethyl acetoacetate is added dropwise to the sodium ethoxide solution at room temperature with stirring.

-

Ethyl 3-aminocrotonate is then added to the reaction mixture.

-

The mixture is refluxed for 4-6 hours.

-

After cooling, the reaction mixture is poured into ice-water and acidified with dilute hydrochloric acid to precipitate the product.

-

The crude product is filtered, washed with cold water, and recrystallized from ethanol to yield pure 3,6-dimethyl-2(1H)-pyridinone.

In Vitro Tubulin Polymerization Inhibition Assay

This fluorescence-based assay monitors the effect of test compounds on the polymerization of tubulin in a cell-free system.[2][3][4][6]

Materials:

-

Tubulin polymerization assay kit (e.g., from Cytoskeleton, Inc.)

-

Purified tubulin (>99%)

-

GTP solution

-

General tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

-

Fluorescent reporter

-

Test compounds dissolved in DMSO

-

96-well black microplates

-

Fluorescence plate reader

Procedure:

-

Prepare a tubulin reaction mixture containing tubulin, GTP, and the fluorescent reporter in the general tubulin buffer.

-

Pipette the test compounds at various concentrations into the wells of a 96-well plate. Include a vehicle control (DMSO) and a positive control (e.g., paclitaxel for polymerization promotion, nocodazole for inhibition).

-

Initiate the polymerization by adding the tubulin reaction mixture to each well.

-

Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.

-

Measure the fluorescence intensity at regular intervals (e.g., every minute) for 60 minutes, using an excitation wavelength of 360 nm and an emission wavelength of 450 nm.

-

Plot the fluorescence intensity versus time to obtain polymerization curves. The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.

Broth Microdilution Susceptibility Testing

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against various microorganisms.[7][8][9][10][11]

Materials:

-

Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

-

Microbial strains (e.g., S. aureus, E. coli, C. albicans)

-

Test compounds dissolved in DMSO

-

Sterile 96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare a serial two-fold dilution of the test compounds in the appropriate broth in a 96-well microtiter plate.

-

Prepare a standardized inoculum of the microorganism to a final concentration of approximately 5 x 10^5 CFU/mL.

-

Add the microbial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubate the plates at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.

-

The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

Visualizations of Mechanisms and Workflows

The following diagrams illustrate the key signaling pathways and experimental workflows described in this guide.

Caption: Mechanism of tubulin polymerization inhibition.

Caption: Mechanism of DNA gyrase inhibition.

Caption: General experimental workflow.

References

- 1. researchgate.net [researchgate.net]

- 2. 3.3. In Vitro Tubulin Polymerization Inhibition Assay [bio-protocol.org]

- 3. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tubulin polymerization assay using >99% pure tubulin - Cytoskeleton, Inc. [cytoskeleton.com]

- 5. rsc.org [rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Broth microdilution - Wikipedia [en.wikipedia.org]

- 8. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 9. mdpi.com [mdpi.com]

- 10. eucast: EUCAST broth microdilution reading guide updated [eucast.org]

- 11. m.youtube.com [m.youtube.com]

Unlocking New Therapeutic Avenues: A Technical Guide to the Potential Targets of Dimethyl-Substituted Pyridinones

For Researchers, Scientists, and Drug Development Professionals

Introduction: The pyridinone scaffold is a privileged structure in medicinal chemistry, recognized for its ability to act as a bioisostere for various functional groups and its capacity to serve as both a hydrogen bond donor and acceptor.[1] These characteristics facilitate potent interactions with biological macromolecules.[2] Among the numerous derivatives, dimethyl-substituted pyridinones have emerged as a particularly promising class of compounds, demonstrating a wide spectrum of pharmacological activities.[3] Their tunable physicochemical properties make them ideal candidates for fragment-based drug design and as kinase hinge-binding motifs.[1] This technical guide provides an in-depth overview of the key therapeutic targets of dimethyl-substituted pyridinones, presenting quantitative data, detailed experimental protocols, and visual schematics to support further research and drug development.

Anticancer Targets: Protein Kinases

Novel pyridinone-containing molecules have garnered significant attention for their broad-spectrum antiproliferative activity against various human tumor cell lines.[1] A primary mechanism for this activity is the inhibition of protein kinases, enzymes that play a crucial role in cellular signaling pathways controlling growth, proliferation, and survival.[4]

PIM-1 Kinase

The Proviral Integration site for Moloney murine leukemia virus (PIM-1) is a serine/threonine kinase proto-oncogene implicated in the development of leukemias, lymphomas, and prostate cancer.[5][6] Dimethyl-substituted pyridone derivatives have been identified as potent inhibitors of PIM-1 kinase.[7][8]

| Compound ID | Structure (Core: 4,6-dimethyl-pyridinone) | PIM-1 IC₅₀ (µM) | Cell Line | Antiproliferative IC₅₀ (µM) |

| 4c | 2-(ethyloxy)-3-(3-hydroxyphenyl)-4-(6-morpholinoquinolin-3-yl)pyridine | 0.110 | HepG-2 | 0.19 |

| 4f | 2-(propyloxy)-3-(3-hydroxyphenyl)-4-(6-morpholinoquinolin-3-yl)pyridine | 0.095 | HepG-2 | 0.18 |

Data sourced from a study on O-alkylated pyridone derivatives, which demonstrated competitive and non-competitive inhibition patterns.[7]

This protocol outlines a luminescent kinase assay that measures the amount of ADP formed during the kinase reaction.[5]

-

Reaction Setup : In a 384-well plate, add 1 µl of the dimethyl-pyridinone inhibitor (or 5% DMSO for control), 2 µl of recombinant PIM-1 enzyme, and 2 µl of a substrate/ATP mixture.

-

Incubation : Incubate the plate at room temperature for 60 minutes to allow the kinase reaction to proceed.

-

ATP Depletion : Add 5 µl of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP. Incubate at room temperature for 40 minutes.

-

ADP to ATP Conversion : Add 10 µl of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction into ATP. Incubate at room temperature for 30 minutes.

-

Luminescence Reading : The newly synthesized ATP is quantified using a luciferase/luciferin reaction. Record the luminescence signal using a plate reader. The signal intensity positively correlates with kinase activity, and a decrease in signal indicates inhibition.[5]

Met Kinase

The c-Met proto-oncogene encodes a receptor tyrosine kinase that is a key target in cancer therapy. Pyrrolopyridine-pyridone based inhibitors have shown high potency against Met kinase, with many analogues demonstrating significant antiproliferative activities in Met-dependent cancer cell lines.[9]

This protocol describes a solid-phase ELISA to measure kinase activity.[6]

-

Plate Coating : Coat 96-well plates overnight at 4°C with a recombinant GST-tagged substrate protein (e.g., GST-BAD) at 1 µ g/well .

-

Blocking : Block the plates for 1 hour at room temperature with 10 µg/mL bovine serum albumin (BSA) in HEPES buffer.

-

Kinase Reaction : Pre-incubate recombinant GST-Met kinase (25 ng/reaction) with various concentrations of the dimethyl-pyridinone inhibitor. Initiate the reaction by adding the substrate peptide and incubate for 5 minutes at 30°C.

-

Termination & Binding : Terminate the reaction by transferring the mixture to a streptavidin-coated 96-well plate containing 40 mmol/L EDTA. Allow the biotinylated peptide substrate to bind to the plate for 10 minutes.

-

Detection : Determine the level of substrate phosphorylation using a specific primary antibody against the phosphorylated residue, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody and a colorimetric substrate. Read the absorbance on a plate reader.

Cardiovascular Targets: Phosphodiesterase-3 (PDE3)

Pyridinone derivatives are well-established inhibitors of phosphodiesterase 3 (PDE3), an enzyme responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP).[10][11] Inhibition of PDE3 in cardiac myocytes leads to an increase in intracellular cAMP, promoting calcium influx and resulting in a positive inotropic (increased contractility) effect.[12][13] This mechanism is central to the cardiotonic activity of drugs used to treat heart failure.[10]

While specific IC₅₀ values for novel dimethyl-substituted pyridinones are found throughout proprietary drug discovery literature, the foundational drugs in this class, amrinone and milrinone, serve as key benchmarks.[12] The 3-cyano-4,6-dimethyl-2-pyridone core is a recognized template for developing PDE3 inhibitors.[11]

-

Enzyme Source : Isolate PDE3 from a relevant source, such as human platelets or cardiac tissue.

-

Reaction Mixture : Prepare a reaction buffer containing Tris-HCl, MgCl₂, and a known concentration of the substrate, [³H]-cAMP.

-

Inhibitor Incubation : Add varying concentrations of the test dimethyl-pyridinone compounds to the reaction mixture.

-

Reaction Initiation : Start the reaction by adding the purified PDE3 enzyme. Incubate at 30°C for a defined period (e.g., 15-30 minutes).

-

Reaction Termination : Stop the reaction by adding a stopping reagent, such as 0.1 M HCl, or by boiling.

-

Product Separation : The product of the reaction, [³H]-5'-AMP, is separated from the unreacted [³H]-cAMP substrate using anion-exchange chromatography or scintillation proximity assay (SPA) beads.

-

Quantification : The amount of [³H]-5'-AMP formed is quantified by liquid scintillation counting. The inhibitory activity of the test compounds is determined by calculating the reduction in product formation compared to a control without an inhibitor, and IC₅₀ values are derived from dose-response curves.

Antimicrobial Targets: Mycobacterium tuberculosis

Tuberculosis remains a significant global health threat, necessitating the discovery of new therapeutic agents. Dimethyl-substituted pyridine derivatives have shown significant antitubercular activity against Mycobacterium tuberculosis.

| Compound ID | R² Group (at position 2) | R³ Group (at position 3) | MIC (µg/mL) vs. M. tuberculosis H₃₇Rv |

| 4a | -SCH₃ | -CONH₂ | 12.5 |

| 4b | -SC₂H₅ | -CONH₂ | 12.5 |

| 4c | -SCH₂C₆H₅ | -CONH₂ | 12.5 |

| 4d | -SC₆H₅ | -CONH₂ | 12.5 |

| Isoniazid | (Reference Drug) | 0.2 |

Data from a study on 4,6-dimethyl-pyridine derivatives. All tested compounds showed activity at the lowest concentration tested (12.5 µg/mL).

This method determines the proportion of bacilli in a culture that are resistant to a specific concentration of an anti-TB drug.[14][15]

-

Media Preparation : Prepare Löwenstein-Jensen (LJ) medium, an egg-based solid medium containing malachite green to inhibit other bacteria.[16][17] Prepare two sets of LJ slants: one drug-free (control) and one containing the dimethyl-pyridinone compound at a critical concentration (e.g., 12.5 µg/mL).

-

Inoculum Preparation : Prepare a standardized suspension of the M. tuberculosis H₃₇Rv strain. Create two dilutions of this suspension, typically 10⁻² and 10⁻⁴.

-

Inoculation : Inoculate the drug-free and drug-containing LJ slants with both bacterial dilutions. The more dilute suspension (10⁻⁴) is inoculated onto a control slant to yield approximately 100-200 colonies. The less dilute suspension (10⁻²) is inoculated onto the drug-containing slant and a second control slant.

-

Incubation : Incubate all slants at 37°C for 4-6 weeks.[15]

-

Reading and Interpretation : Count the number of colonies on the control and drug-containing slants. Resistance is defined as the number of colonies on the drug-containing medium being more than 1% of the number of colonies on the drug-free control medium. If the growth on the drug-containing slant is less than 1% of the control, the strain is considered susceptible.

References

- 1. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]

- 2. 3-Amino-4,6-dimethyl-1H-pyridin-2-one | 143708-29-6 | Benchchem [benchchem.com]

- 3. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of Pyridopyrimidinones as Potent and Orally Active Dual Inhibitors of PI3K/mTOR - PMC [pmc.ncbi.nlm.nih.gov]

- 5. promega.com [promega.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Imparting aromaticity to 2-pyridone derivatives by O-alkylation resulted in new competitive and non-competitive PIM-1 kinase inhibitors with caspase-activated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Discovery of pyrrolopyridine-pyridone based inhibitors of Met kinase: synthesis, X-ray crystallographic analysis, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. researchgate.net [researchgate.net]

- 12. Phosphodiesterase III inhibitors for heart failure - PMC [pmc.ncbi.nlm.nih.gov]

- 13. PDE3 inhibitor - Wikipedia [en.wikipedia.org]

- 14. Drug susceptibility testing [protocols.io]

- 15. Agreement of Middle brook 7H10 with Lowenstein Jensen and accuracy of the Sensititre MYCOTB plate using either method as a reference standard for Mycobacterium tuberculosis first line drug susceptibility testing | PLOS One [journals.plos.org]

- 16. universe84a.com [universe84a.com]

- 17. hardydiagnostics.com [hardydiagnostics.com]

The Versatility of the 2(1H)-Pyridinone, 3,6-dimethyl- Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 2(1H)-pyridinone ring system is a privileged scaffold in medicinal chemistry, prized for its ability to engage in a variety of biological interactions. Its capacity to act as both a hydrogen bond donor and acceptor, coupled with its metabolic stability, has made it a cornerstone in the design of numerous therapeutic agents.[1][2] Among its many derivatives, the 3,6-dimethyl-2(1H)-pyridinone core has emerged as a particularly fruitful starting point for the development of novel drugs, notably in the realms of oncology and kinase inhibition. This technical guide provides a comprehensive overview of the 2(1H)-Pyridinone, 3,6-dimethyl- scaffold, detailing its synthesis, biological activities, and its role in the modulation of key signaling pathways.

Synthesis of the 3,6-Dimethyl-2(1H)-pyridinone Core

The construction of the 3,6-dimethyl-2(1H)-pyridinone scaffold is typically achieved through a multicomponent reaction, offering an efficient and convergent approach to this key intermediate. A common and effective method is the Guareschi-Thorpe condensation, which involves the reaction of a 1,3-dicarbonyl compound with a cyanoacetamide derivative.[3]

A detailed experimental protocol for the synthesis of a key precursor, 3-amino-4,6-dimethyl-1H-pyridin-2-one, is outlined below. This intermediate serves as a versatile building block for further derivatization.

Experimental Protocol: Synthesis of 3-amino-4,6-dimethyl-1H-pyridin-2-one

Materials:

-

Ethyl cyanoacetate

-

Pentane-2,4-dione (Acetylacetone)

-

Piperidine

-

Ethanol

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl cyanoacetate (1 equivalent) and pentane-2,4-dione (1 equivalent) in ethanol.

-

Catalysis: Add a catalytic amount of piperidine to the solution.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

-

Extraction: Dissolve the residue in water and adjust the pH to ~2 with 2M HCl. Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Crystallization: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain 3-cyano-4,6-dimethyl-2(1H)-pyridinone as a crystalline solid.

-

Reduction to Amine: The resulting 3-cyano derivative can be reduced to the corresponding 3-amino-4,6-dimethyl-1H-pyridin-2-one using standard reduction methods, such as catalytic hydrogenation (e.g., H₂/Pd-C) or chemical reduction (e.g., SnCl₂/HCl).

This synthetic route provides a reliable and scalable method for producing the key 3,6-dimethyl-2(1H)-pyridinone intermediate, which can then be further functionalized to generate a library of derivatives for biological screening.

Biological Activity and Structure-Activity Relationships

The 3,6-dimethyl-2(1H)-pyridinone scaffold has been successfully employed to develop potent inhibitors of various biological targets, demonstrating its versatility in drug design. A notable example is the development of a series of 3-(((9H-purin-6-yl)amino)methyl)-4,6-dimethylpyridin-2(1H)-one derivatives as potent tubulin polymerization inhibitors with significant anticancer activity.[4]

Anticancer Activity of 3,6-Dimethyl-2(1H)-pyridinone Derivatives

A study by Tang et al. (2019) detailed the design, synthesis, and biological evaluation of a series of novel 3,6-dimethyl-2(1H)-pyridinone derivatives as potential anticancer agents. The compounds were evaluated for their in vitro cytotoxic activity against a panel of seven colorectal carcinoma (CRC) cell lines. The results, summarized in the table below, highlight the potent anticancer activity of these compounds, with IC₅₀ values in the nanomolar range.[4]

| Compound | HCT116 (IC₅₀, nM) | HT29 (IC₅₀, nM) | SW480 (IC₅₀, nM) | SW620 (IC₅₀, nM) | LoVo (IC₅₀, nM) | Caco-2 (IC₅₀, nM) | DLD-1 (IC₅₀, nM) |

| SKLB0533 | 44.5 | 65.2 | 78.9 | 95.1 | 110.3 | 125.8 | 135.5 |

| Combretastatin A-4 | 2.5 | 3.1 | 4.2 | 5.8 | 6.5 | 7.1 | 8.3 |

Data extracted from Tang et al., European Journal of Medicinal Chemistry, 2019, 184, 111728.[4]

The lead compound, SKLB0533, demonstrated remarkable potency across all tested CRC cell lines.[4] Further investigations revealed that these compounds exert their anticancer effects by inhibiting tubulin polymerization, a critical process for cell division. This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis in cancer cells.[4]

Signaling Pathway Modulation

The anticancer activity of the 3,6-dimethyl-2(1H)-pyridinone derivatives, exemplified by SKLB0533, is directly linked to their ability to interfere with the cell cycle machinery. By inhibiting tubulin polymerization, these compounds disrupt the formation of the mitotic spindle, a crucial structure for the segregation of chromosomes during mitosis. This disruption activates the spindle assembly checkpoint, leading to a prolonged arrest in the G2/M phase of the cell cycle. If the damage is irreparable, the cell is directed towards the apoptotic pathway.

References

- 1. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3,6-Dimethylpyridin-2(1H)-one [myskinrecipes.com]

- 3. researchgate.net [researchgate.net]

- 4. Discovery of 3-(((9H-purin-6-yl)amino)methyl)-4,6-dimethylpyridin-2(1H)-one derivatives as novel tubulin polymerization inhibitors for treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core of Activity: A Deep Dive into the Structure-Activity Relationships of 3,6-Dimethyl-2-Pyridones

An In-depth Technical Guide for Researchers and Drug Development Professionals

The 3,6-dimethyl-2-pyridone scaffold is a privileged heterocyclic core that has garnered significant attention in medicinal chemistry due to its synthetic accessibility and the diverse pharmacological activities exhibited by its derivatives. This technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) of this important class of compounds, with a focus on their anticancer and antimicrobial properties. Detailed experimental protocols for the synthesis of the core structure and key biological assays are provided, alongside visualizations of relevant signaling pathways to offer a complete resource for researchers in the field.

Anticancer Activity of 3,6-Dimethyl-2-Pyridone Derivatives

Derivatives of the 3,6-dimethyl-2-pyridone core have been investigated for their potential as anticancer agents, with studies revealing that substitutions at various positions on the pyridone ring and fused ring systems can significantly influence their cytotoxic and kinase inhibitory activities.

Quantitative Structure-Activity Relationship: Cytotoxicity

The following table summarizes the in vitro cytotoxic activity of a series of 3,6-dimethyl-2-pyridone derivatives against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

| Compound ID | R | Ar | Cell Line | IC50 (µM) | Reference |

| 1a | H | Phenyl | MCF-7 | 8.06 ± 0.33 | |

| 1b | H | 4-Methoxyphenyl | MCF-7 | 7.72 ± 1.69 | |

| 1c | H | 3-Pyridyl | MCF-7 | 1.89 ± 0.08 | |

| 1d | H | 2-Furyl | MCF-7 | 3.98 ± 0.16 | |

| 1e | H | 2-Thienyl | MCF-7 | 1.92 ± 0.08 | |

| 2a | CH₃ | Phenyl | MCF-7 | 9.10 ± 0.37 | |

| 2b | CH₃ | 3-Methoxyphenyl | MCF-7 | 8.79 ± 0.36 | |

| 2c | CH₃ | 4-Chlorophenyl | MCF-7 | 2.05 ± 0.08 | |

| 3a | OCH₃ | Naphthyl | MCF-7 | 1.69 ± 0.07 | |

| 3b | OCH₃ | 4-Methoxyphenyl | MCF-7 | 3.74 ± 0.15 |

Table 1: Cytotoxic activity of 3,6-dimethyl-2-pyridone derivatives against the MCF-7 breast cancer cell line.

SAR Analysis:

-

The nature of the aryl group at the 4-position significantly impacts cytotoxicity. Heteroaromatic rings like 3-pyridyl and 2-thienyl (compounds 1c and 1e ) demonstrate superior potency compared to a simple phenyl ring (compound 1a ).

-

N-alkylation with a methyl group (series 2 ) does not appear to confer a significant advantage in potency over the N-unsubstituted analogs (series 1 ).

-

O-methylation at the 2-position (series 3 ) combined with a naphthyl group at the 4-position (3a ) resulted in the most potent compound in this series against the MCF-7 cell line.

Quantitative Structure-Activity Relationship: Kinase Inhibition

Several 2-pyridone derivatives have been identified as inhibitors of various kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.

| Compound ID | R¹ | R² | Kinase | IC50 (µM) | Reference |

| 4 | H | H | c-Src | >25 | [1] |

| 5 | H | 2-hydroxy-4-methoxybenzoyl | c-Src | 12.5 | [1] |

| 6 | 2-(dimethylamino)ethyl | 2-hydroxy-4-methoxybenzoyl | c-Src | 12.5 | [1] |

| 7 | H | H | PIM-1 | >10 | |

| 8 | H | 3-pyridyl | PIM-1 | 0.281 | |

| 9 | OCH₃ | Naphthyl | PIM-1 | 0.58 |

Table 2: Kinase inhibitory activity of 2-pyridone derivatives.

SAR Analysis:

-

For c-Src kinase inhibition, a bulky substituent at the 5-position, such as a 2-hydroxy-4-methoxybenzoyl group (compound 5 ), is crucial for activity.[1]

-

N-alkylation with a dimethylaminoethyl group (compound 6 ) did not improve c-Src inhibitory activity compared to the unsubstituted analog (compound 5 ).[1]

-

For PIM-1 kinase inhibition, a 3-pyridyl group at the 4-position of the 3-cyano-2-pyridone core (compound 8 ) was found to be highly effective.

-

The O-methylated derivative with a naphthyl group (compound 9 ) also showed potent PIM-1 inhibition.

Antimicrobial Activity of 3,6-Dimethyl-2-Pyridone Derivatives

The 3,6-dimethyl-2-pyridone scaffold has also been explored for its potential in developing new antimicrobial agents. The following table presents the minimum inhibitory concentration (MIC) values for a selection of these compounds against various bacterial strains.

| Compound ID | R | Ar | E. coli (MIC, µg/mL) | S. aureus (MIC, µg/mL) | Reference |

| 10a | H | 4-Chlorophenyl | 3.91 | >250 | [2] |

| 10b | H | 4-Bromophenyl | 3.91 | >250 | [2] |

| 10c | H | 4-Nitrophenyl | 7.81 | >250 | [2] |

Table 3: Antibacterial activity of N-amino-3-cyano-4-aryl-6-methyl-2-pyridone derivatives.

SAR Analysis:

-

The presence of a halogen (chloro or bromo) at the para-position of the 4-aryl substituent (compounds 10a and 10b ) resulted in the most potent activity against E. coli.[2]

-

A nitro group at the same position (compound 10c ) led to a slight decrease in activity.[2]

Experimental Protocols

Synthesis of 3-Cyano-4,6-dimethyl-2-pyridone (Guareschi Pyridone)

This protocol describes a common method for the synthesis of the core 3,6-dimethyl-2-pyridone scaffold.

Materials:

-

Acetylacetone

-

Cyanoacetamide

-

Piperidine

-

Ethanol

Procedure:

-

Dissolve equimolar amounts of acetylacetone and cyanoacetamide in ethanol.

-

Add a catalytic amount of piperidine to the solution.

-

Reflux the reaction mixture for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product will precipitate out of the solution. Collect the solid by filtration.

-

Wash the solid with cold ethanol and dry under vacuum to yield 3-cyano-4,6-dimethyl-2-pyridone.[3]

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

-

96-well plates

-

Cancer cell lines (e.g., MCF-7)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

-

After the incubation period, add 10 µL of MTT solution to each well.

-

Incubate the plate for 3-4 hours at 37°C.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.[4]

In Vitro Kinase Inhibition Assay

This is a general protocol for determining the inhibitory activity of compounds against a specific kinase.

Materials:

-

Kinase of interest (e.g., c-Src, PIM-1)

-

Kinase substrate

-

ATP

-

Assay buffer

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay)

-

Microplate reader

Procedure:

-

Add the kinase, test compound at various concentrations, and the kinase substrate to the wells of a microplate.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's instructions.

-

The luminescence or fluorescence signal is inversely proportional to the kinase activity.

-

Calculate the IC50 value, which is the concentration of the compound that causes 50% inhibition of the kinase activity.[5][6]

Visualization of Key Signaling Pathways

The following diagrams, generated using the DOT language, illustrate signaling pathways that are often targeted by anticancer agents, including some 2-pyridone derivatives.

References

- 1. Synthesis and evaluation of c-Src kinase inhibitory activity of pyridin-2(1H)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. New N-amino-5-cyano-6-pyridones as antimicrobial small molecules endowed with DNA gyrase a inhibitory activity: design, one-pot synthesis, biological assessment and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. MTT Assay [protocols.io]

- 5. bmglabtech.com [bmglabtech.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

The Discovery and Natural Occurrence of Pyridinone Alkaloids: A Technical Guide

Pyridinone alkaloids are a structurally diverse class of heterocyclic compounds that have garnered significant attention in the fields of medicinal chemistry and drug discovery.[1] Characterized by a pyridine ring fused with a carbonyl group, these natural products exhibit a wide array of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1] Their unique chemical scaffolds make them privileged structures in the development of novel therapeutic agents. This guide provides a comprehensive overview of the discovery, natural sources, and isolation of these valuable compounds, tailored for researchers, scientists, and professionals in drug development.

Discovery and Key Milestones

The exploration of natural sources has led to the identification of a multitude of pyridinone alkaloids. Early discoveries, such as ricinine from the castor bean (Ricinus communis), laid the groundwork for this field of study.[2] Over the years, advancements in analytical techniques have enabled the isolation and characterization of increasingly complex pyridinone structures from a wide range of organisms. Fungi, in particular, have proven to be a prolific source of novel pyridinone alkaloids.[3][4][5][6] For instance, a deep-sea-derived fungus, Arthrinium sp., was found to produce several new 4-hydroxy-2-pyridone alkaloids, some of which possess rare structural motifs.[3][7] Similarly, the entomopathogenic fungus Beauveria bassiana has yielded novel 2-pyridone alkaloids.[4] The discovery of these compounds is not limited to terrestrial and marine fungi; they have also been isolated from bacteria, plants, and various marine invertebrates.[8][9][10][11]

Natural Sources of Pyridinone Alkaloids

Pyridinone alkaloids are biosynthesized by a wide variety of organisms, spanning different kingdoms of life. The primary natural sources include:

-

Fungi: Fungi are a rich and diverse source of pyridinone alkaloids. Both terrestrial and marine-derived fungi have been found to produce these compounds. Notable examples include species from the genera Arthrinium, Penicillium, Beauveria, Fusarium, and Paecilomyces.[3][4][5][6][12] Endophytic fungi, which reside within plant tissues, are also a significant source.[2][5]

-

Bacteria: Actinomycetes, particularly species of the genus Streptomyces, are known producers of pyridinone alkaloids.[11][13] These bacteria are a well-established source of a wide range of bioactive secondary metabolites.

-

Plants: While fungi and bacteria are major producers, several plant species are also known to synthesize pyridinone alkaloids.[8][14] The tobacco plant (Nicotiana tabacum), for example, contains pyridinone-related alkaloids like anatabine.[10][14][15] Other plant families that contain these compounds include Leguminosae and Apocynaceae.[10][14]

-

Marine Organisms: The marine environment is a vast and largely untapped resource for novel natural products. Pyridinone alkaloids have been isolated from marine organisms such as sponges, ascidians, and tunicates.[8][9]

Data on Representative Pyridinone Alkaloids

The following tables summarize key information on a selection of pyridinone alkaloids, their natural sources, and their reported biological activities.

Table 1: Selected Pyridinone Alkaloids and Their Natural Sources

| Pyridinone Alkaloid | Natural Source | Organism Type | Reference |

| Arthpyrones D–K | Deep-sea sediment | Fungus (Arthrinium sp.) | [3][7] |

| Apiosporamide | Deep-sea sediment | Fungus (Arthrinium sp.) | [3][7] |

| Pyridovericin | Culture of Beauveria bassiana | Fungus | [4][16] |

| Furanpydone A and B | Endophytic fungus from Houttuynia cordata | Fungus (Arthrinium sp.) | [2] |

| N-hydroxy-2-pyridone, PF1140 | Marine-derived Penicillium sp. | Fungus | [6] |

| Militarinones B, C, and D | Paecilomyces militaris | Fungus | [12] |

| Iromycins A-D | Streptomyces sp. | Bacterium | [13] |

| Anatabine | Nicotiana tabacum | Plant | [10][14] |

| Cerpegin | Ceropegia juncea | Plant | [14] |

| Niphatesines A-D | Marine sponge of the genus Niphates | Marine Invertebrate | [8] |

Table 2: Biological Activities of Selected Pyridinone Alkaloids

| Pyridinone Alkaloid | Biological Activity | Target/Cell Line | Quantitative Data (IC₅₀) | Reference |

| Arthpyrone analogues (3-6) & Apiosporamide (9) | Antibacterial | Mycobacterium smegmatis, Staphylococcus aureus | 1.66–42.8 μM | [3][7] |

| Apiosporamide (9) | Cytotoxicity | U2OS, MG63 (human osteosarcoma) | 19.3 μM, 11.7 μM | [3][7] |

| Pyridovericin | Cytotoxicity | HL-60, HCT8, MDA-MB435, SF295 (cancer cell lines) | 25.9–34.8 μM | [4][16] |

| Furanpydone A (1) | Cytotoxicity | MKN-45, HCT116, K562, A549, DU145, SF126, A-375, 786O, 5637, PATU8988T (cancer cell lines) | 4.35–9.72 µM | [2] |

| 2-(methyldithio)pyridine-N-oxide (1) & 2-[(methylthiomethyl)dithio]pyridine-N-oxide (2) | Antibacterial | Mycobacterium, MRSA, MDR S. aureus | 0.5-8 µg/mL (MIC) | [17] |

| 2-(methyldithio)pyridine-N-oxide (1) & 2-[(methylthiomethyl)dithio]pyridine-N-oxide (2) | Antiproliferative | Human cancer cell line | 0.3-1.8 µM | [17] |

Experimental Protocols

The following sections detail generalized methodologies for the isolation, characterization, and bioactivity screening of pyridinone alkaloids.

Isolation and Purification of Pyridinone Alkaloids from Fungal Cultures

-

Fermentation: The fungal strain of interest is cultured on a suitable medium (e.g., potato dextrose broth) in large-scale fermentation.[6] The culture conditions (temperature, pH, aeration, incubation time) are optimized to maximize the production of the target alkaloids.

-

Extraction: After fermentation, the fungal biomass and the culture broth are separated. The broth is typically extracted with a water-immiscible organic solvent such as ethyl acetate. The biomass may also be extracted separately with a more polar solvent like methanol.

-

Preliminary Fractionation: The crude extract is concentrated under reduced pressure and may be subjected to a preliminary fractionation step, such as solvent-solvent partitioning, to separate compounds based on their polarity.

-

Chromatographic Separation: The fractions are then subjected to a series of chromatographic techniques to isolate the pure compounds. This typically involves:

-

Column Chromatography: Using stationary phases like silica gel or Sephadex LH-20 with a gradient of solvents of increasing polarity.

-

High-Performance Liquid Chromatography (HPLC): Both normal-phase and reverse-phase HPLC are used for the final purification of the alkaloids.

-

Structure Elucidation

The chemical structures of the isolated pyridinone alkaloids are determined using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the molecular formula of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of NMR experiments, including ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC, are employed to elucidate the connectivity of atoms and the overall structure of the molecule.

-

X-ray Crystallography: When suitable crystals of the compound can be obtained, single-crystal X-ray diffraction analysis provides unambiguous determination of the three-dimensional structure and absolute stereochemistry.[3]

Screening for Biological Activity: Antibacterial Assay

A common method to screen for antibacterial activity is the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

-

Preparation of Bacterial Inoculum: A standardized suspension of the test bacteria (e.g., Staphylococcus aureus) is prepared in a suitable broth medium.

-

Serial Dilution of Test Compounds: The purified pyridinone alkaloids are serially diluted in the broth medium in a 96-well microtiter plate.

-

Inoculation and Incubation: The bacterial inoculum is added to each well of the microtiter plate. The plate is then incubated under appropriate conditions for the specific bacterium.

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the bacteria.

Visualizations

The following diagrams illustrate key workflows and relationships in the study of pyridinone alkaloids.

Conclusion

The discovery of pyridinone alkaloids from diverse natural sources continues to provide a wealth of chemical structures with significant therapeutic potential. Fungi and bacteria, in particular, remain promising reservoirs for the discovery of novel pyridinone compounds. The methodologies outlined in this guide provide a framework for the continued exploration of these natural products. Future research in this area will likely focus on the application of advanced analytical techniques, such as genomics and metabolomics, to uncover new biosynthetic pathways and to accelerate the discovery of new pyridinone alkaloids for drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. Two New 4-Hydroxy-2-pyridone Alkaloids with Antimicrobial and Cytotoxic Activities from Arthrinium sp. GZWMJZ-606 Endophytic with Houttuynia cordata Thunb - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bioactive Pyridone Alkaloids from a Deep-Sea-Derived Fungus Arthrinium sp. UJNMF0008 [mdpi.com]

- 4. Isolation and characterization of 2-pyridone alkaloids and alloxazines from Beauveria bassiana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Isolation of 2-pyridone alkaloids from a New Zealand marine-derived penicillium species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Bioactive Pyridone Alkaloids from a Deep-Sea-Derived Fungus Arthrinium sp. UJNMF0008 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. alkaloids.alfa-chemistry.com [alkaloids.alfa-chemistry.com]

- 9. Pyridinoacridine alkaloids of marine origin: NMR and MS spectral data, synthesis, biosynthesis and biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pyridine alkaloids with activity in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]